2-Cyclohexene-1,4-dione, 2-methyl-
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Overview
Description
2-Cyclohexene-1,4-dione, 2-methyl-: is an organic compound with a molecular formula of C7H8O2 It is a derivative of cyclohexene, featuring a dione functional group at the 1 and 4 positions, and a methyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Cyclohexene-1,4-dione, 2-methyl- can be achieved through several synthetic routes. One common method involves the pyrolysis of appropriate precursors such as 2,3,4a,5,8,8a-hexahydro-5,8-methanonaphthoquinones . This process typically requires high temperatures and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of 2-Cyclohexene-1,4-dione, 2-methyl- may involve large-scale pyrolysis processes, utilizing specialized equipment to maintain the necessary reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexene-1,4-dione, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.
Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Cyclohexene-1,4-dione, 2-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It is utilized in the production of polymers, resins, and other materials due to its unique chemical properties
Mechanism of Action
The mechanism by which 2-Cyclohexene-1,4-dione, 2-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s dione groups can participate in redox reactions, influencing cellular processes and signaling pathways. Additionally, the methyl group may enhance its binding affinity to specific targets, modulating its biological activity .
Comparison with Similar Compounds
2,6,6-Trimethyl-2-cyclohexene-1,4-dione:
Methylcyclohexene: This compound consists of cyclohexene with a methyl group substituent, differing in the position and number of functional groups.
Uniqueness: 2-Cyclohexene-1,4-dione, 2-methyl- is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role in scientific research highlight its significance in the field of organic chemistry.
Properties
CAS No. |
113436-11-6 |
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Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
2-methylcyclohex-2-ene-1,4-dione |
InChI |
InChI=1S/C7H8O2/c1-5-4-6(8)2-3-7(5)9/h4H,2-3H2,1H3 |
InChI Key |
JHISVHDIJOSBDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)CCC1=O |
Origin of Product |
United States |
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